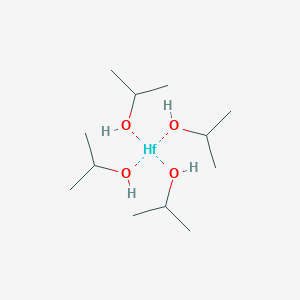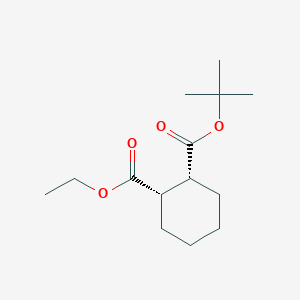![molecular formula C8H12LiNO4 B3116535 lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate CAS No. 2173637-01-7](/img/structure/B3116535.png)
lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds usually involves several steps. For instance, the preparation of 2-(Aminomethyl)-1-N-Boc-pyrrolidine involves adding 2-aminopyrrolidine and hydrochloric acid to methanol .Chemical Reactions Analysis
Compounds like 2-(Aminomethyl)-1-n-boc-cryolidine are commonly used as a protecting group in organic synthesis. They can protect the amine function from interference by other chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Lithium L-aziridine-2-carboxylate has been synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester, with subsequent saponification using lithium hydroxide. This process also led to the synthesis of several N-acylaziridine-2-carboxylic acid esters (Nakajima, Takai, Tanaka, & Okawa, 1978).
- N-substituted amides and esters of aziridine-2-carboxylic acids have been prepared and subjected to deprotonation with lithium diisopropylamide. This process resulted in the formation of 2-aziridinylcarbonylaziridine-2-carboxylic acids instead of the expected methylaziridine-2-carboxylic acids (Shtrumfs, Hermane, Kalvinsh, & Trapencieris, 2007).
Diastereoselective Synthesis
- Enantiomerically pure aziridine-2-carboxaldehydes have been synthesized, showing diastereoselective additions of organolithium reagents. This process is influenced by solvent, organometallic compound source, and the presence of Li salts (Hwang, Chung, & Lee, 1996).
- cis-Aziridine-2-carboxylic acids have been prepared with high diastereomeric purity through a Darzens-type reaction involving the lithium enolate of methyl bromoacetate and enantiopure sulfinimines (Davis, Zhou, & Reddy, 1994).
Electrophile Trapping and Aziridine Ring Reactions
- Nonstabilized aziridinyl anions have been generated through the deprotonation of N-Bus-protected terminal aziridines with lithium 2,2,6,6-tetramethylpiperidide. These anions underwent electrophile trapping to yield trans-disubstituted aziridines (Hodgson, Humphreys, & Ward, 2005).
Propiedades
IUPAC Name |
lithium;(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKLBSBGDIYHPH-KDKCWTOHSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12LiNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





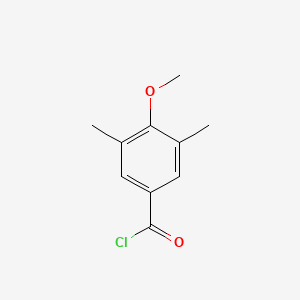
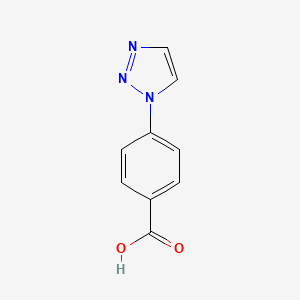
![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)
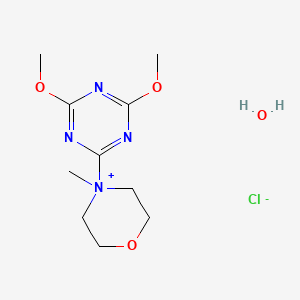
![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
